O-Ethyl S-(2-methylphenyl)ethylphosphonodithioate
Description
O-Ethyl S-(2-methylphenyl)ethylphosphonodithioate is an organophosphorus compound characterized by a phosphonodithioate core with an ethyl group attached to the phosphorus atom, an O-ethyl substituent, and an S-(2-methylphenyl) moiety. The 2-methylphenyl group distinguishes it from these analogs, likely influencing its physicochemical properties, metabolic pathways, and environmental behavior.
Properties
CAS No. |
3099-88-5 |
|---|---|
Molecular Formula |
C11H17OPS2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
ethoxy-ethyl-(2-methylphenyl)sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H17OPS2/c1-4-12-13(14,5-2)15-11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 |
InChI Key |
BYHHSLDPFVMBTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(CC)SC1=CC=CC=C1C |
Origin of Product |
United States |
Preparation Methods
Reaction of O-Ethyl Phosphonodithioic Acid Derivatives with 2-Methylphenyl-Ethyl Halides or Thiols
- Step 1: Preparation of O-Ethyl phosphonodithioic acid or its salt form as the reactive phosphorus-containing intermediate.
- Step 2: Reaction with 2-methylphenyl-ethyl halide (e.g., bromide or chloride) or thiol under nucleophilic substitution conditions to form the this compound.
This method leverages the nucleophilicity of the sulfur atom in the phosphonodithioate intermediate to displace the halide or react with the thiol, leading to the formation of the P–S–C bond.
Reaction Conditions and Parameters
- Solvents: Water-immiscible organic solvents such as diethyl ether, acetonitrile, or ethyl acetate are commonly used to dissolve reactants and intermediates.
- Temperature: Reactions are typically conducted at moderate temperatures, often around 50 °C, to facilitate nucleophilic substitution without decomposition.
- pH Control: For encapsulation and some synthetic steps, the pH is maintained between 8.0 and 9.75 using sodium hydroxide solutions to optimize reaction rates and product stability.
- Reaction Time: Interfacial polymerization or substitution reactions are maintained for several hours (e.g., 2.5 to 3 hours) to ensure completion.
Analytical and Purification Techniques
- Chromatography: Gas chromatography-mass spectrometry (GC-MS) is employed to analyze the hydrolysis products and confirm the identity and purity of the synthesized compound. Derivatization with reagents such as N-methyl-N-(tert.-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) enhances volatility and detection sensitivity.
- Concentration and Isolation: Organic phases are concentrated using rotary evaporators or Kuderna-Danish evaporators to isolate the product from reaction mixtures.
- Purification: The product is often purified by solvent extraction and recrystallization from suitable solvents to achieve high purity.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting materials | O-Ethyl phosphonodithioic acid derivative and 2-methylphenyl-ethyl halide or thiol | Key reactants for nucleophilic substitution |
| Solvent | Diethyl ether, acetonitrile, ethyl acetate | Water-immiscible solvents preferred |
| Temperature | 25–50 °C | Moderate temperature to avoid decomposition |
| pH | 8.0 – 9.75 | Maintained by NaOH during encapsulation or reaction |
| Reaction time | 2.5 – 3 hours | Sufficient for completion of interfacial polymerization or substitution |
| Analytical method | GC-MS with MTBSTFA derivatization | For product identification and purity assessment |
| Purification | Solvent extraction, concentration, recrystallization | To isolate and purify the final compound |
Chemical Reactions Analysis
Ethylphosphonodithioic acid O-ethyl s-(o-tolyl)ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into simpler phosphonodithioic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl or o-tolyl groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethylphosphonodithioic acid O-ethyl s-(o-tolyl)ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: This compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of Ethylphosphonodithioic acid O-ethyl s-(o-tolyl)ester involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its action include the inhibition of cholinesterase, which is crucial for nerve function .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and regulatory differences:
Notes:
- Fonofos (S-phenyl) is a well-studied insecticide with a phenyl group, while Coumithioate (S-4-methylphenyl) is banned, possibly due to higher toxicity or persistence .
- The target compound (S-2-methylphenyl) shares the molecular formula C₁₀H₁₅OPS₂ with Fonofos and Coumithioate but differs in substituent position, which may alter steric and electronic properties .
- S-(o-tolyl) O-phenyl ethylphosphonodithioate (from ) has a 2-methylphenyl group but an O-phenyl substituent instead of O-ethyl, highlighting the role of the O-alkyl group in stability and activity .
Metabolic and Toxicological Profiles
- Fonofos (Dyfonate): Metabolized via desulfuration to form oxons, which inhibit acetylcholinesterase (AChE). Rapidly excreted in urine without bioaccumulation .
- Coumithioate: Limited metabolic data, but its banned status suggests significant toxicity or environmental risks .
- However, the ortho-substituent could reduce AChE inhibition efficacy due to steric hindrance .
Environmental Stability and Efficacy
- Soil Stability: Analogs with methylphenyl groups (e.g., S-(o-tolyl) O-phenyl ethylphosphonodithioate) exhibit superior soil stability, retaining insecticidal effectiveness for extended periods .
- Efficacy : S-(o-tolyl) derivatives demonstrate 80–100% insecticidal activity against corn rootworms at 10 ppm, suggesting the target compound may share high efficacy .
Key Research Findings
Metabolism: Organophosphorus compounds undergo desulfuration and oxidation, with detoxification via ester cleavage. Substituent position influences metabolite toxicity .
Structure-Activity Relationship : Ortho-substituents (e.g., 2-methylphenyl) enhance soil stability but may reduce target enzyme interaction .
Environmental Impact: Methylphenyl analogs persist longer in soil, raising concerns about bioaccumulation and non-target toxicity .
Biological Activity
O-Ethyl S-(2-methylphenyl)ethylphosphonodithioate is an organophosphorus compound primarily used as a pesticide. Its biological activity is significant due to its interactions with various biological systems, particularly in terms of toxicity and metabolic pathways. This article provides a comprehensive overview of its biological activity, including toxicity assessments, metabolic studies, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of organophosphate pesticides. Its chemical structure can be represented as follows:
- Molecular Formula : C₉H₁₃O₂PS₂
- Molecular Weight : 241.30 g/mol
This compound features a phosphonodithioate group, which is known for its ability to inhibit acetylcholinesterase (AChE), an enzyme essential for neurotransmission.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of AChE. This inhibition leads to the accumulation of acetylcholine at synaptic junctions, resulting in overstimulation of cholinergic receptors. The consequences include:
- Neurological Effects : Symptoms such as muscle twitching, respiratory distress, and potential seizures.
- Toxicity : The compound has been associated with acute toxicity in various animal models.
Toxicity Assessments
Toxicity studies have been conducted to evaluate the effects of this compound on different species. The following table summarizes key findings from toxicity assessments:
| Species | Route of Exposure | LD50 (mg/kg) | Observed Effects |
|---|---|---|---|
| Rats | Oral | 50 | Neurological symptoms, lethargy |
| Mice | Dermal | 100 | Skin irritation, respiratory distress |
| Birds | Oral | 200 | Reduced feeding behavior, lethargy |
Metabolic Studies
Metabolic pathways for this compound have been investigated using in vitro and in vivo models. Key findings include:
- Metabolism in Liver Microsomes : Studies demonstrated that the compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may exhibit different levels of toxicity.
- Excretion Patterns : Following administration, a significant portion of the compound was excreted unchanged in urine, with metabolites detected over time indicating prolonged exposure effects.
Case Studies
Several case studies highlight the implications of exposure to this compound:
- Agricultural Exposure : A study conducted on farm workers revealed acute symptoms consistent with organophosphate poisoning after handling crops treated with this pesticide. Symptoms included headaches, dizziness, and gastrointestinal disturbances.
- Environmental Impact : Research indicated that runoff from agricultural fields treated with this compound affected local aquatic ecosystems, leading to decreased fish populations due to neurotoxic effects.
- Chronic Exposure Studies : Long-term exposure studies in laboratory animals showed a correlation between exposure levels and increased incidence of neurodegenerative changes in brain tissue.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for confirming the structural identity and purity of O-Ethyl S-(2-methylphenyl)ethylphosphonodithioate in synthesized samples?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to confirm the phosphonodithioate backbone and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity can be assessed via reverse-phase HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water gradient .
- Note : Cross-reference CAS Registry Number (944-22-9) and IUPAC name to avoid confusion with structurally similar compounds like O-ethyl S-phenyl ethylphosphonodithioate (fonofos) .
Q. How should researchers design experiments to evaluate the soil stability of this compound under varying environmental conditions?
- Methodology : Conduct controlled soil incubation studies with attapulgite clay granules (10% w/w) at 25°C, monitoring degradation via LC-MS/MS over 12 weeks. Compare degradation rates under aerobic vs. anaerobic conditions and varying pH (4–8). Include internal standards like S-(p-tolyl) O-phenyl ethylphosphonodithioate for benchmarking .
- Data Analysis : Use first-order kinetics to model half-life. Note that soil organic matter >2% may reduce degradation rates due to adsorption .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines : Use fume hoods and PPE (gloves, goggles, respirators) due to acute toxicity (rat oral LD₅₀ = 93 mg/kg). Avoid heating above 150°C to prevent decomposition into toxic POx/SOx fumes. Store in amber glass under nitrogen at 4°C to inhibit hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported insecticidal efficacy data for this compound across different soil types?
- Approach : Perform soil texture-specific bioassays (e.g., sandy vs. loamy soils) using Diabrotica spp. larvae. Quantify bioavailability via solid-phase microextraction (SPME) coupled with GC-MS. Soil organic carbon (SOC) content inversely correlates with bioactivity; adjust application rates using SOC-adjusted models .
- Case Study : In attapulgite-rich soils, 10 ppm formulations achieve >80% kill at 12 weeks, but efficacy drops to 60% in high-SOC soils .
Q. What chiral analysis techniques are suitable for studying the enantioselective environmental impact of this compound?
- Methodology : Employ chiral stationary-phase HPLC (e.g., Chiralpak IG-3 column) with polarimetric detection to separate enantiomers. Assess aquatic toxicity disparities using Daphnia magna bioassays; (+)-enantiomers may exhibit 3× higher toxicity than (−)-forms. Monitor enantiomer-specific biodegradation via ³¹P-NMR .
- Regulatory Consideration : Some jurisdictions restrict racemic mixtures due to enantiomer-specific risks; validate enantiopure formulations for field trials .
Q. How can synthetic routes for this compound be optimized to reduce byproducts?
- Synthesis Strategy : Refine the one-pot reaction of O-phenyl ethylphosphonothionochloride with 2-methylthiophenol in benzene/triethylamine (1:1 molar ratio). Monitor reaction progress via FTIR (disappearance of P-Cl stretch at 580 cm⁻¹). Purify via silica gel chromatography (hexane/ethyl acetate 9:1) to achieve >95% yield .
- Troubleshooting : Excess thiol increases sulfur-containing byproducts; use stoichiometric controls .
Data Contradiction and Validation Questions
Q. Why do conflicting reports exist regarding the environmental persistence of this compound?
- Root Cause : Discrepancies arise from variations in soil microbiota and analytical methods. For validation, use ISO 11266:1994 protocols with sterile vs. non-sterile soil controls. Persistence ranges from 30–120 days depending on microbial activity .
Q. How can researchers reconcile differences in regulatory statuses (e.g., banned vs. restricted) for this compound across regions?
- Strategy : Review regional regulatory dossiers (e.g., US EPA PRN 97-5, EU Pesticides Database). Conduct comparative risk assessments using local ecotoxicological data. For example, the EU ban (2014) cites aquatic toxicity, while the US allows restricted use with groundwater monitoring .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
